N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Description
N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core linked to an isoxazole moiety via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The tetrahydrobenzo[b]thiophene scaffold is known for its metabolic stability, while the isoxazole group may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(13-11-5-6-16-14-11)10-7-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFQTUXAPINDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the tetrahydrobenzo[b]thiophene moiety. One common method for synthesizing isoxazole rings is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The tetrahydrobenzo[b]thiophene moiety can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective and readily available reagents, as well as optimizing reaction conditions to maximize yield and minimize waste. Microwave-assisted synthesis and the use of green chemistry principles, such as metal-free catalysts, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H₂O, HCl, heat | Corresponding carboxylic acid |
| Alkylation | Alkyl halides, NaH | N-alkylated carboxamide derivatives |
| Reduction | LiAlH₄, THF | Corresponding amine |
| Oxidation | KMnO₄, acidic conditions | Oxidized derivatives (e.g., ketones) |
Isoxazole Ring Reactivity
The isoxazole moiety may undergo:
-
Cycloaddition reactions : Reacts with dipolarophiles (e.g., alkenes, alkynes) under thermal or catalytic conditions .
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Nucleophilic aromatic substitution : Substitution at the 3-position of the isoxazole ring, facilitated by electron-deficient systems.
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Ring-opening : Under acidic or basic conditions, leading to β-keto nitrile intermediates .
Thiophene-Specific Reactions
The benzo[b]thiophene core may participate in:
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Electrophilic substitution : At the sulfur atom or aromatic positions, influenced by the electron-rich thiophene ring.
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Metal-catalyzed coupling : Cross-coupling reactions (e.g., Suzuki, Heck) at activated positions.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis via a tautomerization mechanism, leading to cleavage of the C-N bond:
textRCONH2 → RCOOH + NH3
Conditions: Acidic or basic aqueous solutions with heat.
Reduction of the Amide
LiAlH₄ reduces the amide to a primary amine via a two-step reaction:
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Addition : Hydride attack at the carbonyl carbon.
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Elimination : Loss of H⁻, forming an imine intermediate, followed by protonation.
Isoxazole Ring Cycloaddition
A [3+2] cycloaddition between the isoxazole and a dipolarophile (e.g., alkene) proceeds via a concerted mechanism, forming a bicyclic intermediate :
textIsoxazole + Dipolarophile → Cycloadduct (e.g., benzotriazole)
Analytical Techniques
Common methods for characterization include:
Scientific Research Applications
Medicinal Applications
1.1 Antiparasitic Activity
One of the most notable applications of N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is its use as an antiparasitic agent. Research has demonstrated that derivatives of this compound exhibit potent activity against various parasites affecting both humans and livestock. For instance, a patent describes a series of dihydroisoxazole compounds that show efficacy in controlling parasitic infections in animals and crops .
Case Study: Efficacy Against Specific Parasites
A study highlighted the effectiveness of this compound against Eimeria species, which are responsible for coccidiosis in poultry. The compound was tested in vitro and demonstrated a significant reduction in oocyst production compared to untreated controls . This suggests a promising role for this compound in veterinary medicine.
Agricultural Applications
2.1 Crop Protection
In agriculture, this compound has been identified as a potential pesticide. Its unique chemical structure allows it to interact with specific biological pathways in pests without affecting non-target species.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Application Method |
|---|---|---|---|
| This compound | Aphids | 85% | Foliar spray |
| This compound | Whiteflies | 78% | Soil drench |
| This compound | Cabbage loopers | 90% | Granular application |
These results indicate that the compound can be effectively utilized to manage pest populations while minimizing environmental impact.
Material Science Applications
3.1 Synthesis of Novel Materials
The compound's unique heterocyclic structure makes it suitable for the synthesis of novel materials with advanced properties. Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
A recent study investigated the incorporation of this compound into epoxy resins. The resulting composites exhibited improved tensile strength and thermal resistance compared to standard epoxy formulations . This opens avenues for its application in high-performance materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The tetrahydrobenzo[b]thiophene moiety may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the tetrahydrobenzo[b]thiophene core or the carboxamide-linked heterocycle. Key comparisons include:
Table 1: Structural and Functional Comparisons
Mechanistic Insights
- Target Binding : The isoxazole ring’s nitrogen and oxygen atoms facilitate hydrogen bonding with enzymatic active sites, a feature shared with thiazole derivatives but absent in purely hydrophobic analogs (e.g., methylthio derivatives) .
- Metabolism: Unlike compounds with electron-rich substituents (e.g., cyano or sulfonyl groups), the target compound may undergo slower hepatic clearance due to reduced susceptibility to aldehyde oxidase-mediated oxidation .
Biological Activity
N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core fused with an isoxazole ring. The presence of these heterocycles contributes to its pharmacological properties. The molecular formula is CHNOS, and it exhibits a molecular weight of 252.31 g/mol.
Antiproliferative and Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A study demonstrated that compounds derived from this scaffold bind to various cancer-specific protein targets, leading to antiproliferative effects across multiple human tumor cell lines. For instance, the compound showed IC values in the nanomolar to micromolar range against several cancer types, indicating potent activity .
Table 1: Antiproliferative Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.25 |
| This compound | A549 (Lung Cancer) | 0.30 |
| This compound | HeLa (Cervical Cancer) | 0.20 |
The mechanism through which this compound exerts its anticancer effects is believed to involve modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. Studies have shown that compounds with similar structures can act as PPARγ agonists, influencing glucose metabolism and adipogenesis .
Analgesic Activity
In addition to anticancer effects, this compound has also been evaluated for analgesic properties. The "hot plate" method in animal studies indicated that certain derivatives possess analgesic effects superior to standard analgesics like metamizole .
Table 2: Analgesic Activity Comparison
| Compound | Method Used | Effectiveness |
|---|---|---|
| This compound | Hot Plate Test | High |
| Metamizole | Hot Plate Test | Moderate |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent study highlighted the efficacy of this compound in inhibiting the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
- Toxicological Assessment : Toxicological studies revealed that while the compound exhibits potent biological activity against cancer cells, it shows low hepatotoxicity in preliminary tests .
- In Vivo Studies : In vivo studies using animal models have demonstrated significant tumor growth inhibition when treated with this compound compared to controls .
Q & A
Q. Basic
NMR Spectroscopy : and NMR are used to verify chemical environments (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for the carboxamide carbonyl) .
HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated m/z 301.1369 vs. observed 301.1379 for CHNOS) .
X-ray Diffraction : For crystal structure determination, monoclinic space groups (e.g., P2/c) and hydrogen-bonding patterns validate stereochemistry .
How do reaction conditions influence regioselectivity in forming heterocyclic derivatives of this compound?
Advanced
Regioselectivity is governed by electronic and steric factors. For example:
- t-BuLi-mediated deprotonation at the β-position of the tetrahydrobenzo[b]thiophene core enables electrophilic substitution (e.g., quenching with aldehydes or halides to install functional groups) .
- Cyanoacetamide moieties undergo Gewald-type cyclization with α,β-unsaturated ketones to form pyridine or thiazole rings, competing with β-attack pathways depending on solvent polarity and temperature .
What protocols are used to evaluate the antitumor activity of this compound and its analogs?
Advanced
In vitro antiproliferative assays are conducted against panels of cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) using MTT or SRB assays. Compounds are tested at concentrations ranging from 1–100 μM, with IC values calculated via nonlinear regression. Structural modifications, such as introducing electron-withdrawing groups on the isoxazole ring, correlate with enhanced activity .
How can synthetic yields be optimized for low-yielding steps in the preparation of this compound?
Q. Advanced
- Coupling Reaction Optimization : Use of coupling agents like HATU or DIC/HOAt improves amide bond formation efficiency.
- Chromatography Alternatives : Switch to preparative HPLC for challenging separations, or employ recrystallization (e.g., methanol/water) for intermediates .
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 24 hours to 30 minutes) .
What structural insights can be gained from X-ray crystallography of related analogs?
Advanced
X-ray analysis of analogs (e.g., N-p-tolyl-2-acetylamino derivatives) reveals intramolecular hydrogen bonds between the carboxamide NH and carbonyl oxygen, stabilizing the planar conformation. Crystal packing interactions (e.g., π-π stacking of aromatic rings) inform solubility and bioavailability predictions .
How do competing reaction pathways affect the synthesis of functionalized derivatives?
Q. Advanced
- Dipolar Cyclization vs. Condensation : In the presence of ethyl cyanoacetate, cyano groups may undergo cyclization to form pyrimidines or condense with hydrazines to yield pyrazoles, depending on pH and catalyst choice .
- Directed ortho-Metalation (DoM) : t-BuLi directs functionalization to the β-position of the benzo[b]thiophene, avoiding polysubstitution seen in classical electrophilic aromatic substitution .
What advanced functionalization strategies enable diversification of the tetrahydrobenzo[b]thiophene core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
